molecular formula C17H14N2O2 B4587240 4-hydroxy-2-methyl-N-phenylquinoline-6-carboxamide

4-hydroxy-2-methyl-N-phenylquinoline-6-carboxamide

Cat. No.: B4587240
M. Wt: 278.30 g/mol
InChI Key: JDMSUXHBFDSEBA-UHFFFAOYSA-N
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Description

4-hydroxy-2-methyl-N-phenylquinoline-6-carboxamide is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Scientific Research Applications

4-hydroxy-2-methyl-N-phenylquinoline-6-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-methyl-N-phenylquinoline-6-carboxamide typically involves the cyclization of aniline derivatives with appropriate carboxylic acid derivatives. One common method involves the reaction of aniline with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinoline core . The reaction conditions often include the use of catalysts such as rare-earth metals and solvents like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-methyl-N-phenylquinoline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-2-methyl-N-phenylquinoline-6-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its combination of a hydroxy group, a methyl group, and a phenyl group on the quinoline ring makes it a versatile compound for various applications .

Properties

IUPAC Name

2-methyl-4-oxo-N-phenyl-1H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-11-9-16(20)14-10-12(7-8-15(14)18-11)17(21)19-13-5-3-2-4-6-13/h2-10H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMSUXHBFDSEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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